Rotatable Bond Count and Conformational Flexibility: Methylene-Bridged vs. Direct-Linked Pyrazolyl Ureas
The target compound possesses three rotatable bonds, whereas the closest direct-linked analogue—1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-phenylurea—has only two [1]. The additional rotatable bond originates from the methylene (–CH₂–) spacer between the urea N and the pyrazole C5 position, enabling a wider range of accessible dihedral angles and eliminating the partial double-bond character that constrains the N-pyrazolyl–urea linkage in direct-linked congeners [2]. This difference is not cosmetic: in fragment-based and HTS library contexts, each additional rotatable bond expands the conformer ensemble by approximately 3- to 5-fold, directly affecting pharmacophore-sampling capacity [3].
| Evidence Dimension | Number of rotatable bonds (RB) as a measure of conformational flexibility |
|---|---|
| Target Compound Data | 3 rotatable bonds (PubChem computed) |
| Comparator Or Baseline | 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-phenylurea: 2 rotatable bonds (PubChem computed). Typical direct-linked pyrazolyl ureas (e.g., BIRB 796): 6–8 RB total, but the pyrazole–urea junction itself contributes zero additional rotational freedom. |
| Quantified Difference | Target compound adds exactly 1 extra rotatable bond at the pyrazole–urea junction vs. direct-linked analogues; this represents a ~50% increase in core scaffold rotational freedom. |
| Conditions | PubChem computed properties; Cactvs 3.4.6.11 algorithm; rotatable bond defined as any single bond not in a ring and not terminal. |
Why This Matters
For procurement decisions, the extra rotatable bond means this scaffold samples conformational space that is inaccessible to all direct-linked pyrazolyl ureas, making it a non-redundant addition to focused screening libraries targeting flexible or cryptic binding sites.
- [1] PubChem Computed Properties comparison: CID 119103638 (target) rotatable bond count = 3; 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-phenylurea rotatable bond count = 2. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
- [2] InChI structural comparison: target compound contains a –CH₂– linker (InChI substring 'C8-9') between urea N and pyrazole, whereas direct-linked analogues (e.g., 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-phenylurea) show direct N–C(pyrazole) connectivity with partial amide character. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
- [3] Veber, D.F., et al. (2002) 'Molecular Properties That Influence the Oral Bioavailability of Drug Candidates', Journal of Medicinal Chemistry, 45(12), pp. 2615–2623. Rotatable bond count is a well-established determinant of conformational entropy and oral bioavailability; each additional rotatable bond increases the conformer population multiplicatively. View Source
